butyl 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate
Overview
Description
Butyl 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is a useful research compound. Its molecular formula is C18H21NO3S2 and its molecular weight is 363.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.09628588 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Antiviral Applications
Antimicrobial Activities : A variety of thioxopyrimidine and thiazolopyrimidine derivatives, including butyl 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown effectiveness against a range of microbial pathogens, suggesting their potential as therapeutic agents in combating infections (Hawas et al., 2012).
Antiviral Properties : Research into the antiviral applications of thioxothiazolidinone derivatives has identified compounds within this family that inhibit the guanylyltransferase function of the dengue virus NS5 RNA capping enzyme. One such compound demonstrated significant antiviral activity against dengue, West Nile, and yellow fever viruses in cell culture, highlighting the potential for developing broad-spectrum antiflaviviral therapeutics (Stahla-Beek et al., 2012).
Anticancer Research
Anticancer Activity : The synthesis of novel 2-substituted benzimidazole derivatives, including thiazolidinone compounds, has shown promising anticancer activity. These compounds were tested against several cancer cell lines, including hepatocellular carcinoma, breast adenocarcinoma, and colon carcinoma, with promising results indicating their potential as anticancer agents (Refaat, 2010).
Supramolecular Chemistry and Structural Analysis
Supramolecular Self-Assembly : The thioxothiazolidinone derivatives have been studied for their ability to form interesting supramolecular assemblies through hydrogen bonding and diverse π–hole interactions. Such research provides insights into the structural bases for the biological activities of these compounds and contributes to the design of new materials with specific properties (Andleeb et al., 2017).
Structural Characterization : Investigations into the structural aspects of thiazolidinone derivatives, including X-ray crystallography and spectroscopic methods, have elucidated their molecular configurations. This structural knowledge is crucial for understanding the interaction mechanisms of these compounds with biological targets and for guiding the synthesis of more effective therapeutic agents (Delgado et al., 2005).
Properties
IUPAC Name |
butyl 3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S2/c1-3-4-11-22-16(20)9-10-19-17(21)15(24-18(19)23)12-14-7-5-13(2)6-8-14/h5-8,12H,3-4,9-11H2,1-2H3/b15-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDWOYQHDABNGD-QINSGFPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCN1C(=O)C(=CC2=CC=C(C=C2)C)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)CCN1C(=O)/C(=C/C2=CC=C(C=C2)C)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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